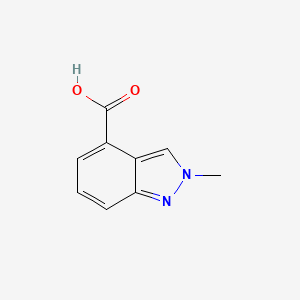

2-Methyl-2H-indazole-4-carboxylic acid

Description

Significance of Indazole Scaffold in Heterocyclic Chemistry Research

The indazole scaffold is of considerable interest to synthetic and medicinal chemists due to its unique electronic properties and the existence of two principal tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.gov The ability to selectively functionalize different positions on the indazole ring allows for the creation of diverse molecular architectures with tailored properties. This inherent modularity has led to the development of a vast library of indazole derivatives with applications ranging from pharmaceuticals to materials science.

Overview of Indazole Derivatives in Chemical and Medicinal Sciences

Indazole derivatives have demonstrated a remarkable array of biological activities, solidifying their importance in drug discovery and development. nih.gov These compounds have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and neurological agents. nih.gov The diverse pharmacological profiles of indazole-containing molecules underscore the value of this scaffold as a template for the design of novel therapeutic agents. The substitution pattern on the indazole ring plays a crucial role in determining the specific biological target and the resulting pharmacological effect.

Rationale for Focused Research on 2-Methyl-2H-Indazole-4-Carboxylic Acid

While the indazole scaffold has been extensively studied, specific isomers and derivatives offer unique opportunities for scientific exploration. This compound is one such compound that, while not as extensively documented as other indazole derivatives, presents intriguing features for focused research.

The structure of this compound is characterized by the methylation at the N2 position of the indazole ring and the presence of a carboxylic acid group at the C4 position. This specific arrangement of substituents influences the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.

The N2-methylation distinguishes it from the more common N1-substituted indazoles. This substitution can affect the molecule's conformation and how it presents its functional groups for interaction with biological targets. The carboxylic acid at the C4 position introduces a key functional group capable of forming hydrogen bonds and salt bridges, which are critical for molecular recognition processes. The interplay between the N2-methyl group and the C4-carboxylic acid group on the 2H-indazole core creates a unique chemical entity with distinct properties compared to other positional isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 1071433-06-1 |

This data is compiled from publicly available chemical databases.

A review of the current scientific literature reveals a relative scarcity of studies specifically focused on this compound. Much of the existing research on indazole carboxylic acids has centered on other isomers, such as those with substitution at the 1H-position or with the carboxylic acid at different positions on the benzene (B151609) ring. This lack of focused research presents a clear gap in the understanding of this particular molecule's potential.

The primary opportunity lies in the systematic investigation of its synthesis, characterization, and potential applications. As a building block, it has been cited in patents for the synthesis of more complex molecules, including insecticides. This suggests its utility as a synthetic intermediate.

Furthermore, the biological activity of this compound remains largely unexplored. Given the broad spectrum of activities observed for other indazole derivatives, it is plausible that this compound may possess interesting pharmacological properties. Future research could focus on screening this molecule against various biological targets, such as protein kinases, which are often modulated by indazole-based compounds. A thorough investigation into its biological profile could uncover novel therapeutic applications.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylindazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLXRRMSJKKHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597907 | |

| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071433-06-1 | |

| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071433-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Methyl 2h Indazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the core structure and, crucially, for differentiating between potential positional isomers, such as the N1-methyl and N2-methyl indazole derivatives.

In the ¹H NMR spectrum of 2-Methyl-2H-indazole-4-carboxylic acid, distinct signals corresponding to the aromatic protons, the N-methyl protons, and the carboxylic acid proton are anticipated. The chemical shifts of the aromatic protons on the benzene (B151609) ring are influenced by the electronic effects of the fused pyrazole (B372694) ring and the carboxylic acid group. Typically, the proton adjacent to the carboxylic acid group would be expected to resonate at a downfield chemical shift due to its deshielding environment. The N-methyl group would appear as a sharp singlet, and its precise chemical shift is a key indicator for distinguishing between the N1 and N2 isomers. In N2-substituted indazoles, the N-methyl signal is generally observed at a slightly different chemical shift compared to its N1 counterpart. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield region, often above 10 ppm, and its presence can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct resonance. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern. The N-methyl carbon will exhibit a signal in the aliphatic region of the spectrum. The precise chemical shifts of the indazole ring carbons are particularly diagnostic for the position of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for related indazole derivatives and is for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.8 - 4.2 | 35 - 45 |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 |

| C=O (Carboxylic Acid) | - | 165 - 175 |

| COOH | 10.0 - 13.0 (broad) | - |

To move beyond simple chemical shift data and establish the precise connectivity of atoms, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the aromatic protons on the benzene ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each proton signal to its attached carbon atom in the aromatic ring and the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for mapping long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the quaternary carbons (those without attached protons), such as the carbons of the indazole ring junction and the carbonyl carbon. For instance, correlations between the N-methyl protons and the carbons of the indazole ring would definitively confirm the position of methylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY could reveal through-space interactions between the N-methyl protons and nearby aromatic protons, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₉H₈N₂O₂, the expected exact mass is approximately 176.06 Da. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum upon ionization provides a "fingerprint" of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (a neutral loss of 45 Da, corresponding to COOH) or the loss of water (18 Da). For this compound, a prominent peak corresponding to the [M-COOH]⁺ ion would be anticipated. Further fragmentation of the indazole ring system could also occur, providing additional structural information.

Table 2: Predicted Mass Spectrometry Data for this compound This table is generated based on the molecular formula and expected fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 177.066 | Protonated molecular ion |

| [M+Na]⁺ | 199.048 | Sodium adduct |

| [M-H]⁻ | 175.051 | Deprotonated molecular ion |

| [M-COOH]⁺ | 131.060 | Loss of the carboxylic acid group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. A strong, sharp absorption band between 1680 and 1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The presence of aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would support the N-methylation of the indazole ring.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound This table is generated based on characteristic functional group absorption frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

X-ray Diffraction Studies for Solid-State Molecular Architecture

While NMR provides detailed structural information in solution, X-ray diffraction analysis of a single crystal offers the most definitive picture of the molecule's three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state. An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram derived from X-ray diffraction data would provide a clear visual representation of the molecular structure, including the planarity of the indazole ring system and the orientation of the methyl and carboxylic acid substituents. Although no specific X-ray diffraction data for this compound is readily available, such a study would be the ultimate confirmation of its molecular architecture.

Computational Chemistry and in Silico Modeling of 2 Methyl 2h Indazole 4 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic structure and predicting the reactivity of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide insights into molecular geometry, energy levels, and charge distribution. For indazole derivatives, these studies often utilize basis sets like B3LYP/6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.govjst.go.jp

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For various indazole derivatives, these calculations have been performed to understand their behavior, but specific energy values for 2-Methyl-2H-indazole-4-carboxylic acid are not documented. nih.govjst.go.jp

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. scispace.com These maps help predict sites for electrophilic and nucleophilic attack. nih.gov In a typical MEP map, regions of negative potential (usually colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scispace.com For a molecule like this compound, one would expect negative potential around the oxygen atoms of the carboxylic acid group and potentially the nitrogen atoms of the indazole ring, making these sites targets for interactions like hydrogen bonding. However, specific MEP maps for this compound have not been published.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Studies on various indazole derivatives have shown their potential as inhibitors for targets like cyclooxygenase-2 (COX-2), kinases, and other enzymes. nih.govnih.gov

Ligand-Protein Binding Mechanisms and Affinities

Docking simulations calculate a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. The binding mechanism involves various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. While docking has been performed for numerous indazole compounds against various biological targets, there is no available data detailing the binding affinities or mechanisms of this compound with any specific protein.

Identification of Key Binding Residues and Interaction Hotspots

A critical output of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These "hotspots" are crucial for the ligand's binding and activity. Analysis of the docked pose reveals which residues form hydrogen bonds, hydrophobic contacts, or other key interactions. This information is vital for structure-based drug design and optimizing lead compounds. Without specific docking studies on this compound, the key residues it might interact with in any given protein target remain unknown.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational stability and flexibility, both alone and when complexed with a receptor. These simulations can validate the stability of a docked pose and provide a more realistic understanding of the binding interactions.

MD simulations typically track metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over the simulation time. This level of detailed dynamic analysis has been applied to some pharmacologically relevant indazole derivatives, but no such simulation data has been published for this compound.

Ligand-Enzyme Complex Stability and Interactions

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, research on analogous 2H-indazole derivatives provides a strong model for its potential interactions. For instance, studies on 2H-indazole-3-carboxamide derivatives as prostanoid EP4 receptor antagonists have utilized molecular docking to elucidate binding modes. acs.org

These analogous studies suggest that the 2H-indazole scaffold can fit deeply into hydrophobic cavities of an enzyme's active site, forming key interactions. acs.org It is predicted that the core indazole ring of this compound would similarly engage in hydrophobic interactions with nonpolar residues like valine, leucine, and proline within a target protein. acs.org Furthermore, the nitrogen atoms of the indazole ring are capable of forming crucial hydrogen bonds, for example, with the hydroxyl groups of serine or threonine residues, which can significantly enhance binding affinity and stability. acs.org The carboxylic acid group at the 4-position is a key functional group, likely to form strong ionic or hydrogen bonds with basic residues such as arginine or lysine, or with metal cofactors in the enzyme's active site.

Conformational Changes and Flexibility

The conformational flexibility of this compound is relatively limited due to the rigid, fused bicyclic nature of the indazole core. The primary sources of flexibility are the rotation of the 4-carboxylic acid group and the methyl group at the 2-position. Understanding the preferred orientation of the carboxylic acid group is critical, as its position can dictate the molecule's ability to form key interactions with a biological target.

The indazole ring itself is a ten-π electron aromatic system, which contributes to its planarity and rigidity. nih.gov The 2H-indazole tautomer is generally considered the "quinonoid" form, and its derivatives are often thermodynamically less stable than the corresponding 1H-forms. nih.gov However, in specific enzyme-binding contexts, the 2H-regioisomer has been shown to be essential for maintaining potent biological activity, suggesting that its specific electronic and steric profile is complementary to certain binding pockets. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

QSAR and SAR analyses are essential for understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds.

Development of Predictive Models for Biological Activity

Predictive QSAR models are built by correlating variations in the physicochemical properties of a series of compounds with their biological activities. pensoft.net For the indazole class of compounds, these models can predict activities such as anti-inflammatory or antimicrobial effects. nih.govresearchgate.net In silico analysis using programs like PASS (Prediction of Activity Spectra for Substances) can be employed to forecast the potential biological activities of indazole derivatives. researchgate.net

For a compound like this compound, a QSAR model would typically involve calculating a range of molecular descriptors, including:

Electronic Descriptors: Charges on atoms, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Hydrophobicity Descriptors: LogP (lipophilicity).

Topological Descriptors: Molecular connectivity indices.

These descriptors would then be used to build a mathematical model that links them to a measured biological outcome, enabling the virtual screening of new, potentially more active analogues. pensoft.net

Elucidation of Structural Features Influencing Efficacy

SAR studies on related indazole derivatives have highlighted several key structural features that govern efficacy. A critical finding in multiple studies is the importance of the substitution position on the indazole nitrogen. For a series of prostanoid EP4 receptor antagonists, the 2H-indazole regioisomers consistently showed potent, low nanomolar activity, whereas the corresponding 1H-indazole analogues had significantly weaker activity, with IC50 values often exceeding 10 µM. acs.org This indicates a strong preference for the 2H-indazole core in certain biological targets.

Furthermore, SAR studies on 2-phenyl-2H-indazole derivatives revealed that the nature of substituents on other parts of the molecule dramatically influences activity. For example, in the pursuit of antiprotozoal agents, it was found that electron-withdrawing groups on an attached phenyl ring could enhance the compound's potency. researchgate.net This suggests that for this compound, modifications to the core, such as adding fluorine or chlorine atoms, or altering the functional group at the 4-position, could substantially modulate its biological effects.

Table 1: SAR Insights from Related 2H-Indazole Derivatives

| Structural Feature | Observation | Potential Implication for this compound | Reference |

|---|---|---|---|

| N-Substitution | 2H-regioisomer is significantly more potent than the 1H-regioisomer. | The 2-methyl configuration is likely crucial for its intended biological activity. | acs.org |

| Ring Substituents | Electron-withdrawing groups on attached rings can increase potency. | Introducing electronegative atoms to the indazole ring could enhance efficacy. | researchgate.net |

| Functional Groups | Carboxylic acid and ester groups influence binding and solubility. | The 4-carboxylic acid group is a key site for interaction and can be modified to tune properties. | nih.gov |

Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction using In Silico Methods

In silico tools are invaluable for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates, helping to identify potential liabilities early in the discovery process.

ADMET Profiling and Computational Toxicity Assessment

A computational ADMET profile for this compound can be generated based on its calculated physicochemical properties. Publicly available databases like PubChem provide computed values that serve as a foundation for these predictions. nih.gov

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication | Source |

|---|---|---|---|

| Molecular Weight | 176.17 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5). | nih.gov |

| XlogP3 | 1.1 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | nih.gov |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of 5. | nih.gov |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of 5. | nih.gov |

| Rotatable Bond Count | 1 | Low conformational flexibility, which can be favorable for binding affinity. | nih.gov |

Based on these properties, this compound is predicted to have good potential for oral bioavailability. In silico models can further predict its interaction with metabolic enzymes. For instance, software can estimate the probability of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) isoforms like CYP2D6 and CYP3A4, which are responsible for the metabolism of a majority of drugs. nih.gov

Computational toxicity assessments can screen for potential hazards. The PubChem entry for this compound aggregates hazard data, indicating that the compound is predicted to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). nih.gov More advanced in silico models can predict other toxicities, such as mutagenicity, cardiotoxicity (e.g., hERG inhibition), or hepatotoxicity, by comparing the compound's structure to a database of known toxicants. nih.govresearchgate.net These predictions are crucial for guiding further experimental safety testing.

Biomedical and Pharmacological Research Applications of Indazole Carboxylic Acids

Anticancer Research

The development of novel anticancer agents is a primary focus of modern drug discovery, and indazole-containing compounds have emerged as a significant class of molecules in this area. researchgate.net The structural features of the indazole nucleus allow for interactions with various enzymatic targets, leading to the inhibition of pathways critical for tumor growth and survival. nih.gov Researchers have successfully synthesized and evaluated numerous indazole derivatives, demonstrating their potent activity against a range of cancer-related targets. researchgate.net

Mechanism of Action Studies (e.g., Kinase Inhibition, Metabolic Pathways)

The anticancer effects of indazole derivatives are often attributed to their ability to inhibit protein kinases, a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. nih.govresearchgate.net Additionally, indazole-based compounds have been developed to target metabolic enzymes that support tumor immune evasion. nih.govresearchgate.net The following sections detail the inhibitory activity of the indazole scaffold against several key anticancer targets.

The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers, making them a validated target for therapy. nih.govrsc.org The indazole scaffold has been identified as a key pharmacophore for the potent inhibition of FGFR kinases. nih.gov Structure-based drug design has led to the development of indazole-containing fragments that inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 0.8 to 90 μM. nih.gov The nitrogen at the 2-position of the indazole ring is often crucial for activity, as it can form a hydrogen bond with the backbone of Ala564 in the ATP-binding site of FGFR1. nih.gov

Further optimization of an indazole-based scaffold led to the identification of compound 7n (a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative), which showed potent enzymatic inhibition of FGFR1 with an IC50 of 15.0 nM. rsc.org Subsequent modifications resulted in compound 7r , the most potent inhibitor in that series, with an FGFR1 enzymatic IC50 of 2.9 nM and cellular activity (IC50) of 40.5 nM. rsc.org

| Compound | Target | IC50 (nM) | Source |

| Indazole Derivative 10 | FGFR1 | 36,000 | nih.gov |

| Indazole Derivative 10 | FGFR2 | 800 | nih.gov |

| Indazole Derivative 10 | FGFR3 | 4,500 | nih.gov |

| Indazole Derivative 7n | FGFR1 | 15.0 | rsc.org |

| Indazole Derivative 7r | FGFR1 | 2.9 | rsc.org |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is overexpressed in many cancer cells. nih.govmdpi.com By catalyzing the degradation of tryptophan, IDO1 creates an immune-tolerant microenvironment for tumors. mdpi.com Consequently, inhibiting IDO1 is an attractive strategy for cancer immunotherapy. mdpi.comnih.gov

The indazole scaffold has proven to be a useful structure for the development of novel IDO1 inhibitors. researchgate.netmdpi.com A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against both IDO1 and the related enzyme TDO. nih.gov Among them, compound 35 displayed the most potent IDO1 inhibition with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also demonstrated in vivo antitumor activity, highlighting the potential of indazole derivatives for cancer immunotherapy. nih.gov The indazole scaffold is thought to interact with residues in the active site of IDO1, with some derivatives binding directly to the heme iron. researchgate.netacs.org

| Compound | Target | Assay Type | IC50 (µM) | Source |

| Indazole Derivative 8a | IDO1 | Tryptophan Depletion | Moderate Activity | mdpi.com |

| Indazole Derivative 35 | IDO1 | Enzymatic | 0.74 | nih.gov |

| Indazole Derivative 35 | IDO1 | HeLa Cell-based | 1.37 | nih.gov |

The Pim family of serine/threonine kinases is frequently overexpressed in various hematological and solid tumors, making them a compelling target for cancer therapy. thieme-connect.com Pan-Pim inhibition is considered a desirable strategy to achieve optimal efficacy. thieme-connect.com Researchers have identified that the indazole scaffold can be used to develop potent Pim kinase inhibitors. nih.gov

A series of pyrrolo[2,3-g]indazole derivatives were synthesized, leading to compounds with sub-micromolar inhibitory potencies against Pim-1 and Pim-3. nih.gov Specifically, compounds 10 and 20 from this series showed promise, indicating that the pyrrolo[2,3-g]indazole scaffold is a viable starting point for developing new Pim kinase inhibitors. nih.gov Molecular modeling studies have helped to elucidate the binding mode of these compounds within the ATP-binding pocket of Pim kinases. nih.gov

| Compound Class | Target | Activity Level | Source |

| Pyrrolo[2,3-g]indazole derivatives | Pim-1, Pim-3 | Sub-micromolar inhibition | nih.gov |

| Thiazolidinedione derivatives | Pim kinases | Potent inhibition | thieme-connect.com |

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | Pan-Pim kinases | Potent inhibition | thieme-connect.com |

Aurora kinases are a family of serine/threonine kinases that are essential regulators of mitosis. researchgate.net Their overexpression is linked to the development of various cancers, establishing them as important anticancer targets. researchgate.net The indazole scaffold has been successfully utilized in the design of novel and potent Aurora kinase inhibitors. researchgate.netnih.gov

Through in silico and knowledge-based drug design, novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. researchgate.net Hit-to-lead optimization resulted in compounds that showed selectivity for different Aurora kinase isoforms. For instance, compound 17 was a dual inhibitor of Aurora A and B, while compound 21 was selective for Aurora B, and compound 30 was selective for Aurora A. researchgate.net Another study identified a series of 3-(pyrrolopyridin-2-yl)indazole derivatives with potent anti-proliferative effects, with compound 2y showing IC50 values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively. nih.gov This compound was found to be a selective inhibitor of Aurora A kinase. nih.gov

| Compound | Target | IC50 (Cell Line) | Source |

| Indazole Derivative 17 | Aurora A/B | Not specified | researchgate.net |

| Indazole Derivative 21 | Aurora B | Not specified | researchgate.net |

| Indazole Derivative 30 | Aurora A | Not specified | researchgate.net |

| Indazole Derivative 2y | Aurora A | 8.3 nM (HL60), 1.3 nM (HCT116) | nih.gov |

The Bcr-Abl fusion protein is an aberrant tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). tandfonline.comtandfonline.com While tyrosine kinase inhibitors (TKIs) like imatinib (B729) are effective, drug resistance, particularly due to the T315I "gatekeeper" mutation, remains a clinical challenge. tandfonline.comnih.gov

The 3-aminoindazole scaffold has been explored for the development of potent pan-Bcr-Abl inhibitors capable of overcoming this resistance. tandfonline.comtandfonline.com A diarylamide 3-aminoindazole, compound AKE-72 , was discovered to be a potent inhibitor of both wild-type Bcr-Abl (IC50 < 0.5 nM) and the imatinib-resistant T315I mutant (IC50 = 9 nM). tandfonline.comtandfonline.com AKE-72 also demonstrated potent inhibition against a panel of other clinically relevant mutants and showed strong anti-leukemic activity against the K-562 cell line (GI50 < 10 nM). tandfonline.comtandfonline.com These findings suggest that indazole-based compounds hold promise for the treatment of CML, including cases with TKI resistance. tandfonline.comtandfonline.com

| Compound | Target | IC50 (nM) | Source |

| AKE-72 | Bcr-Abl (Wild-Type) | < 0.5 | tandfonline.comtandfonline.com |

| AKE-72 | Bcr-Abl (T315I mutant) | 9 | tandfonline.comtandfonline.com |

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

No published studies were identified that specifically investigate the inhibitory activity of 2-Methyl-2H-indazole-4-carboxylic acid against Hypoxia-Inducible Factor-1 (HIF-1).

Carbonic Anhydrase (CA) Inhibition

There is no available research to suggest that this compound has been evaluated as an inhibitor of Carbonic Anhydrase (CA) isoforms.

Tyrosine Threonine Kinase (TTK) Inhibition

While other indazole-containing compounds have been explored as inhibitors of Tyrosine Threonine Kinase (TTK), there is no specific evidence to indicate that this compound possesses this activity.

Aromatase Enzyme Inhibition

The potential for this compound to act as an inhibitor of the aromatase enzyme has not been reported in the scientific literature.

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (e.g., A549, MCF7, K562, PC-3, Hep-G2)

A thorough search did not yield any studies reporting the in vitro cytotoxic or antiproliferative effects of this compound on the A549 (lung carcinoma), MCF7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), PC-3 (prostate adenocarcinoma), or Hep-G2 (hepatocellular carcinoma) cell lines.

Selectivity Towards Cancer Cells vs. Normal Cells

In the absence of cytotoxicity data, no information is available regarding the selectivity of this compound for cancer cells over normal, non-malignant cells.

Anti-Inflammatory Research

Some commercial chemical suppliers vaguely attribute anti-inflammatory properties to this compound, however, no primary research articles or patents could be found to substantiate these claims or to detail any investigations into its anti-inflammatory mechanisms or efficacy. The compound has been mentioned in patents as a chemical intermediate for the synthesis of other compounds, but its own biological activity was not the focus of these documents.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

There is no available scientific literature that specifically investigates or provides data on the inhibition of the Cyclooxygenase-2 (COX-2) enzyme by this compound. While other indazole-containing compounds have been explored as potential anti-inflammatory agents through COX-2 inhibition, this specific molecule has not been a subject of such research.

Molecular Mechanisms of Anti-inflammatory Action

In the absence of studies on its COX-2 inhibitory activity or any other anti-inflammatory assays, the molecular mechanisms of anti-inflammatory action for this compound remain uninvestigated and unknown.

Antimicrobial and Antifungal Research

Scientific investigation into the antimicrobial and antifungal properties of this compound has not been reported in the available literature.

There are no published studies detailing the efficacy of this compound against either Gram-positive or Gram-negative microorganisms. Therefore, no data on its potential antibacterial activity exists.

Similarly, the antifungal potential of this compound, including any activity against clinically relevant fungi such as Candida albicans, has not been a subject of scientific inquiry according to available research.

Antiparasitic and Antileishmanial Research

There is a lack of research on the antiparasitic and antileishmanial activities of this compound.

No studies have been conducted to evaluate the inhibitory effects of this compound on parasitic enzymes, including key targets like trypanothione (B104310) reductase from Leishmania.

In Vitro Activity against Leishmania Species (L. infantum, L. tropica, L. major)

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern. The search for new, effective, and less toxic treatments is a priority. In this context, indazole derivatives have emerged as a promising class of compounds.

Research has demonstrated the in vitro antileishmanial activity of various indazole derivatives against several Leishmania species. For instance, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their activity against L. infantum, L. tropica, and L. major. nih.gov While most of the tested compounds showed limited activity against L. tropica and L. major, several derivatives exhibited moderate to strong activity against L. infantum. nih.gov Molecular docking studies have suggested that these compounds may act by inhibiting trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress. nih.gov

In another study, 3-alkoxy-1-benzyl-5-nitroindazole derivatives displayed notable in vitro results against various Leishmania species. mdpi.com Two compounds from this series, NV6 and NV16, were further evaluated in an in vivo model of cutaneous leishmaniasis caused by Leishmania amazonensis. The compound NV6, when administered intralesionally, demonstrated leishmanicidal activity comparable to the reference drug amphotericin B, significantly reducing lesion size and parasite load. mdpi.com These findings underscore the potential of the indazole scaffold in the development of novel antileishmanial agents. mdpi.com

**Table 1: In Vitro Antileishmanial Activity of Selected 3-chloro-6-nitro-1H-indazole Derivatives against *L. infantum***

| Compound | IC50 (µM) against L. infantum |

|---|---|

| 4 | 10.3 ± 0.5 |

| 5 | 12.5 ± 0.8 |

| 7 | 25.0 ± 1.2 |

| 10 | 15.8 ± 0.9 |

| 11 | 7.9 ± 0.4 |

| 12 | 9.1 ± 0.6 |

| 13 | 6.3 ± 0.3 |

Data sourced from a study on 3-chloro-6-nitro-1H-indazole derivatives. nih.gov

Other Therapeutic Explorations

Beyond their antiprotozoal properties, indazole carboxylic acids and their derivatives are being investigated for a wide array of other therapeutic applications.

The human immunodeficiency virus (HIV) pandemic continues to drive the search for new and improved antiretroviral therapies. Indazole derivatives have been identified as a promising class of compounds with anti-HIV activity. nih.govnih.gov The indazole nucleus is present in various synthetic compounds that have demonstrated a range of pharmacological activities, including the inhibition of HIV. nih.gov

Research into novel anti-HIV-1 inhibitor scaffolds has led to the discovery of indazole-containing compounds with potent activity. nih.gov For example, a new oxazole (B20620) scaffold with an indazole moiety was identified through cell-based screening and subsequent structural modifications, leading to a potent inhibitor with an EC50 value of 0.42 µM. nih.gov To address the poor aqueous solubility of some of these potent analogues, potential prodrugs of indazoles have been developed, with some showing increased solubility and susceptibility to enzymatic hydrolysis, which could improve their pharmacokinetic properties. nih.gov The diverse mechanisms through which imidazole, oxazole, and thiazole (B1198619) hybrids exert their anti-HIV activity further highlight the potential of heterocyclic compounds, including indazoles, in the development of new antiretroviral agents. arabjchem.org

The management of type 2 diabetes often involves controlling postprandial hyperglycemia. One therapeutic strategy is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. jneonatalsurg.commdpi.com Delaying carbohydrate digestion through α-glucosidase inhibition can help to lower blood glucose levels. jneonatalsurg.com

A study investigating the inhibitory potential of indazole derivatives against α-glucosidase demonstrated promising results. nih.gov Specifically, derivatives of methyl 1H-indazole-4-carboxylate exhibited good inhibitory potential, with some compounds showing activity comparable to the standard drug, acarbose. nih.gov The IC50 values for these derivatives against α-glucosidase ranged from 16.99 ± 0.19 to 77.97 ± 0.19 µM. nih.gov Molecular docking simulations were also performed to understand the binding interactions of these indazole derivatives with the active site of the enzyme. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Methyl 1H-indazole-4-carboxylate Derivatives

| Compound | IC50 (µM) |

|---|---|

| 8 | Comparable to Acarbose |

| 9 | Comparable to Acarbose |

| 10 | Comparable to Acarbose |

| 12 | Comparable to Acarbose |

Data from a study on the synthesis and inhibitory potential of indazole derivatives. nih.gov

Neurodegenerative disorders such as Parkinson's and Alzheimer's disease represent a significant and growing health burden. Research into novel therapeutic agents for these conditions is ongoing, and indazole derivatives have shown potential in this area.

One area of investigation is the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. researchgate.net Inhibitors of MAO-B are used in the treatment of Parkinson's disease. A study of a series of C5- and C6-substituted indazole derivatives found that all tested compounds inhibited human MAO-B with submicromolar IC50 values, with some exhibiting particularly potent inhibition in the nanomolar range (IC50 values from 0.0025–0.024 µM). researchgate.net

Furthermore, the nicotinic α-7 receptor is a target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Indazole-3-carboxylic acid is a key starting material in the synthesis of compounds that are agonists or partial agonists of this receptor. google.com Additionally, a patent has been filed for carboxylic acid-containing indanyl compounds as modulators of the S1P5 receptor for the potential treatment of neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis. nih.govgoogle.com

Cardiovascular diseases, including hypertension, are a leading cause of mortality worldwide. Indole and indazole derivatives have been explored for their antihypertensive properties. arabjchem.orgresearchgate.net The indazole scaffold is present in molecules that have been investigated for a variety of cardiovascular effects. nih.gov

Several indazole derivatives have been identified as having potential antihypertensive activity through various mechanisms. nih.gov For example, some indazole derivatives act as angiotensin II receptor antagonists, a well-established mechanism for lowering blood pressure. nih.gov Another area of research has focused on the discovery of dual angiotensin II antagonists and partial PPARγ agonists, with some novel indazole derivatives showing promise in this regard. nih.gov Additionally, some indazole derivatives have been investigated as mineralocorticoid receptor (MR) antagonists for the treatment of hypertension and nephropathy. nih.gov

Platelet aggregation is a key process in thrombosis, and antiplatelet agents are crucial in the prevention and treatment of cardiovascular events. While direct research on the antiplatelet activity of this compound is limited, studies on related heterocyclic carboxylic acid derivatives suggest that this is a plausible area of investigation.

For example, various imidazole-4-carboxylic acid derivatives have been synthesized and identified as antiplatelet agents, acting through mechanisms such as PAF antagonism and COX-1 inhibition. nih.gov Other research has focused on 1-(arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives, some of which exhibited IC50 values similar to acetylsalicylic acid against collagen-induced platelet aggregation. nih.gov Furthermore, studies on fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their derivatives have demonstrated their ability to suppress platelet aggregation. accscience.com These findings with structurally related heterocyclic compounds suggest that the indazole carboxylic acid scaffold may also possess antiplatelet properties worthy of future investigation.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Diversification and Library Synthesis

The generation of diverse chemical libraries centered around the 2-Methyl-2H-indazole-4-carboxylic acid core is crucial for comprehensive structure-activity relationship (SAR) studies. Future efforts will likely focus on developing more efficient and versatile synthetic routes that allow for rapid diversification. Methodologies such as copper-catalyzed one-pot, three-component reactions and palladium-catalyzed intramolecular aminations, which have been successful for other indazoles, could be optimized for this specific scaffold. organic-chemistry.orgnih.gov

The carboxylic acid functional group serves as a key handle for derivatization, enabling the synthesis of a wide array of amides and esters. derpharmachemica.com High-throughput synthesis techniques, including parallel and combinatorial chemistry, can be employed to generate large libraries of analogues. These libraries can then be screened against various biological targets to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

| Synthetic Strategy | Description | Potential Application for Diversification |

| Parallel Synthesis | Automated or semi-automated synthesis of a large number of compounds simultaneously in separate reaction vessels. | Rapid generation of amide or ester libraries by reacting the carboxylic acid group with diverse amines or alcohols. |

| Solid-Phase Synthesis | The compound is anchored to a solid support, allowing for easy purification by filtration after each reaction step. | Efficient for multi-step modifications of the indazole core or the carboxylic acid moiety. |

| Flow Chemistry | Reactions are performed in a continuous stream, offering precise control over reaction parameters and enabling rapid optimization. | Scalable and efficient production of key intermediates or final compounds with high purity. |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Diversification of the aromatic ring of the indazole core to explore new SAR. |

Advanced Computational Approaches for Targeted Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For this compound, these approaches can provide deep insights into its interactions with biological targets, guiding the design of more effective and specific therapeutic agents.

In silico techniques such as molecular docking and virtual screening can be used to identify potential protein targets and predict the binding modes and affinities of novel derivatives. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of indazole analogues with their biological activities, enabling the prediction of potency for newly designed compounds. springernature.com Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing a more accurate assessment of binding stability and the impact of molecular modifications. nih.govnih.gov

| Computational Tool | Application in Drug Design |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. nih.gov |

| Virtual Screening | Screens large libraries of compounds against a biological target to identify potential hits. nih.gov |

| QSAR | Develops mathematical models to predict the biological activity of compounds based on their physicochemical properties. springernature.com |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to understand the stability and dynamics of ligand-protein interactions. nih.gov |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. researchgate.netresearchgate.net |

Multi-Targeted Ligand Design and Polypharmacology

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, has emerged as a promising therapeutic strategy. nih.govresearchgate.netresearchgate.net

The this compound scaffold is an attractive starting point for the design of MTDLs. By strategically combining this core with other pharmacophores, it is possible to create hybrid molecules that modulate several disease-related pathways simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net For instance, an indazole-based kinase inhibitor could be linked to a moiety that targets a different signaling pathway implicated in the same disease.

| Disease Area | Potential Target Combination | Rationale |

| Oncology | Kinase Inhibitor + Angiogenesis Inhibitor | Simultaneously halt tumor cell proliferation and cut off its blood supply. |

| Alzheimer's Disease | Cholinesterase Inhibitor + GSK-3β Inhibitor | Address both symptomatic relief (acetylcholine levels) and underlying pathology (tau hyperphosphorylation). nih.gov |

| Inflammation | COX-2 Inhibitor + Cytokine Modulator | Provide synergistic anti-inflammatory effects by targeting different aspects of the inflammatory cascade. nih.govmdpi.com |

Investigation of this compound in Novel Biological Pathways

While indazole derivatives are known to possess a range of activities, including anti-inflammatory and antimicrobial effects, the full spectrum of their biological roles remains to be explored. nih.govnih.gov Future research should focus on screening this compound and its derivatives against a broader array of biological targets and pathways.

Emerging areas of interest include metabolic diseases, neuroinflammation, and rare genetic disorders. High-throughput screening and chemoproteomics approaches can be utilized to identify novel protein interactors and uncover previously unknown mechanisms of action. For example, investigating the compound's effect on pathways like the aryl hydrocarbon receptor (AhR) signaling, which is involved in toxicology and immune response, could reveal new therapeutic applications. nih.gov

Development of Indazole-Based Probes for Biological Research

To better understand the mechanism of action and identify the specific cellular targets of this compound, it can be converted into chemical probes. These are specialized molecules that retain the core structure and biological activity of the parent compound but are modified with a reporter tag.

The carboxylic acid group provides a convenient point of attachment for various tags, such as:

Fluorescent dyes: To visualize the compound's localization within cells using microscopy. Some 2H-indazole derivatives have already been noted for their fluorescent properties. mdpi.com

Biotin: For affinity purification of target proteins (pull-down assays).

Photoaffinity labels: To create a covalent bond with the target protein upon UV irradiation, allowing for unambiguous target identification.

These probes are invaluable tools for chemical biology, enabling target validation and the elucidation of complex biological pathways.

| Probe Type | Modification | Research Application |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, Rhodamine) to the carboxylic acid. | Cellular imaging, tracking subcellular localization, and studying target engagement in living cells. |

| Affinity Probe | Attachment of a biotin tag. | Identification of binding partners through affinity chromatography followed by mass spectrometry. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent cross-linking to the target protein for definitive identification. |

Translational Research and Preclinical Development Considerations

The ultimate goal of medicinal chemistry research is to translate promising compounds from the laboratory to the clinic. For derivatives of this compound identified as lead candidates, a rigorous preclinical development program is essential. This phase involves a series of studies to evaluate the compound's safety and efficacy before it can be tested in humans.

Key considerations include:

Pharmacokinetics (ADMET): Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the compound. In silico and in vitro ADMET profiling can help predict these properties early in development. nih.govresearchgate.net

Lead Optimization: Iterative chemical modification to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

In Vivo Efficacy: Testing the compound in relevant animal models of the target disease to demonstrate therapeutic benefit.

Safety Pharmacology and Toxicology: Evaluating potential adverse effects on major organ systems and determining a safe dose range.

Formulation Development: Creating a stable and bioavailable dosage form for administration.

Successful navigation of these preclinical stages is a critical prerequisite for advancing a new indazole-based therapeutic agent into clinical trials.

Q & A

Advanced Research Question

- Aqueous stability : The carboxylic acid group may hydrolyze under acidic/basic conditions. Use buffered solutions (pH 6–8) for long-term storage .

- Solid-state degradation : Store as a powder at room temperature in desiccated environments to prevent hygroscopic degradation () .

- Light sensitivity : Avoid UV exposure; amber glass vials are recommended for photostability .

How can researchers design assays to evaluate the interaction of this compound with biological targets?

Advanced Research Question

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (ka/kd) .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions .

- Molecular docking : Use PubChem 3D conformers () to predict binding modes with targets like cyclooxygenase-2 (COX-2) .

What computational methods are effective in predicting the reactivity and regioselectivity of this compound?

Advanced Research Question

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model reaction pathways .

- pKa prediction : Use software like MarvinSuite to estimate the carboxylic acid group’s acidity (pKa ≈ 4.5) for reaction planning .

What challenges arise in the purification of this compound, and how can they be mitigated?

Advanced Research Question

- Byproduct formation : Remove unreacted intermediates via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) .

- Recrystallization : Use DMF/acetic acid (1:1) to improve crystal purity, as described in .

- Scale-up limitations : Optimize flash chromatography parameters (flow rate, column diameter) for gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.